3-Cyclopropyl-5-(trifluoromethyl)benzonitrile
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Overview
Description
3-Cyclopropyl-5-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of cyclopropyl bromide and trifluoromethyl iodide in the presence of a suitable base and catalyst to achieve the desired substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
Comparison: 3-Cyclopropyl-5-(trifluoromethyl)benzonitrile is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and influences the compound’s reactivity and interaction with biological targets. In contrast, similar compounds like 3-Fluoro-5-(trifluoromethyl)benzonitrile and 3-(Trifluoromethyl)benzonitrile lack this cyclopropyl group, resulting in different chemical and biological properties .
Properties
Molecular Formula |
C11H8F3N |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
3-cyclopropyl-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)10-4-7(6-15)3-9(5-10)8-1-2-8/h3-5,8H,1-2H2 |
InChI Key |
AKAWMTBSHDDROI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
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